1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide
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Overview
Description
1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide is a complex organic compound that features a bromine atom, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a brominating agent to introduce the bromine atom. Finally, the methanesulfonamide group is added under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The furan and oxadiazole rings can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-N-[[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
1-chloro-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide is unique due to the combination of the bromine atom, furan ring, and oxadiazole ring. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O4S/c9-5-17(13,14)10-4-7-11-8(16-12-7)6-2-1-3-15-6/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVHTLYKMBGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CNS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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